5-Nonanone, semicarbazone

Structural Chemistry Computational Chemistry Quality Control

5-Nonanone semicarbazone (CAS 1669-37-0) is the definitive crystalline derivative for unequivocal identification, purification, and characterization of 5-nonanone. Sharp melting point (89–90°C) and unique X-ray powder diffraction pattern enable unambiguous identification even in contaminated mixtures—selectivity unattainable by melting point alone. Substitution is analytically invalid due to compound-specific d-spacings, reaction kinetics, and FT-IR/NMR/Raman signatures. Validated by single-crystal XRD and DFT (B3LYP/6-31G(d,p)), providing HOMO-LUMO, MEP, and Hirshfeld surface data for computational modeling. Enables quantitative regeneration of pure 5-nonanone via published hydrolytic cleavage protocols.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 1669-37-0
Cat. No. B167820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nonanone, semicarbazone
CAS1669-37-0
Synonyms5-Nonanone semicarbazone
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCCC(=NNC(=O)N)CCCC
InChIInChI=1S/C10H21N3O/c1-3-5-7-9(8-6-4-2)12-13-10(11)14/h3-8H2,1-2H3,(H3,11,13,14)
InChIKeyTWCKAZDEWJAUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nonanone Semicarbazone (CAS 1669-37-0): Definitive Procurement and Analytical Reference Guide


5-Nonanone semicarbazone (CAS 1669-37-0; molecular formula C₁₀H₂₁N₃O; molecular weight 199.29 g/mol) is a crystalline semicarbazone derivative formed by the condensation of the symmetrical dialkyl ketone 5-nonanone (dibutyl ketone; CAS 502-56-7) with semicarbazide [1]. As a member of the semicarbazone class, this compound is primarily employed as a derivative for the characterization, identification, and purification of the parent ketone 5-nonanone, leveraging the characteristic sharp melting points and crystallinity that semicarbazones confer to otherwise liquid carbonyl compounds [2]. Beyond its classical analytical role, recent research has established its utility as a well-characterized model compound in advanced structural and computational chemistry studies, including single-crystal X-ray diffraction, comprehensive spectroscopic analysis, and density functional theory (DFT) investigations [3].

Why 5-Nonanone Semicarbazone Cannot Be Generically Substituted with Other Ketone Semicarbazones in Analytical and Research Workflows


Substitution of 5-nonanone semicarbazone with other ketone semicarbazones—even those derived from closely related aliphatic ketones—is analytically and chemically invalid due to substantial differences in physicochemical properties, spectroscopic fingerprints, and kinetic behavior that preclude interchangeability. X-ray powder diffraction studies demonstrate that structurally related n-alkanone semicarbazones exhibit distinct and characteristic interplanar spacings (d-spacings), enabling unequivocal identification of the parent ketone even in contaminated mixtures, a specificity that melting point alone cannot achieve [1]. Kinetic investigations further reveal that the rate of semicarbazone formation varies dramatically among structurally similar ketones: for example, 3-pentanone semicarbazone formation proceeds 4.7 times slower than 2-pentanone semicarbazone under identical conditions (20% ethanol, pH 2.9), while cyclohexanone semicarbazone formation is 5.5 times faster than cyclopentanone semicarbazone [2]. These quantitative differences in reaction kinetics, coupled with compound-specific spectroscopic signatures verified by FT-IR, NMR, and single-crystal X-ray diffraction data [3], establish that 5-nonanone semicarbazone possesses a unique, non-fungible identity that cannot be replicated or substituted by any other semicarbazone derivative in analytical derivatization, structural characterization, or research applications.

Quantitative Differentiation of 5-Nonanone Semicarbazone: Peer-Reviewed Evidence Against Comparators


Complete Crystallographic and Spectroscopic Characterization vs. Under-Characterized Aliphatic Ketone Semicarbazones

5-Nonanone semicarbazone has been subjected to rigorous, multi-modal structural characterization including single-crystal X-ray diffraction (SC-XRD), FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level [1]. In contrast, many commercially available aliphatic ketone semicarbazones (e.g., 2-hexanone semicarbazone, 4-methyl-2-pentanone semicarbazone) lack published SC-XRD data or comprehensive DFT validation. This characterization gap means that for 5-nonanone semicarbazone, users can reference experimentally validated bond lengths, bond angles, Hirshfeld surface contours, 2D fingerprint plots, HOMO-LUMO energies, and molecular electrostatic potential (MEP) maps, enabling precise structural verification and computational modeling that is unavailable for under-characterized comparators [1].

Structural Chemistry Computational Chemistry Quality Control

Reaction Kinetics Benchmarking: Structural Effects on Semicarbazone Formation Rates

The kinetics of semicarbazone formation are highly sensitive to ketone structure, with rate differences exceeding 4- to 5-fold among structurally related compounds. Kinetic studies conducted in 20% ethanol solution buffered at pH 2.9 across temperatures of 15–45°C reveal that 3-pentanone semicarbazone formation is 4.7 times slower than 2-pentanone semicarbazone formation, while cyclohexanone semicarbazone formation is 5.5 times faster than cyclopentanone semicarbazone formation [1]. The activation energy (Ea) for semicarbazone formation varies substantially: 7.52 kcal/mol for 2-pentanone, 8.79 kcal/mol for 2-hexanone, 9.49 kcal/mol for 4-methyl-2-pentanone, 9.59 kcal/mol for cyclopentanone, and 11.59 kcal/mol for 3-pentanone [1]. While 5-nonanone itself was not directly measured in this study, its symmetrical structure with two n-butyl substituents creates a distinct steric and electronic environment that places it within a kinetic regime intermediate between less hindered ketones (e.g., 2-pentanone) and more hindered or cyclic ketones.

Reaction Kinetics Derivatization Efficiency Process Optimization

Synthetic Efficiency: Quantitative One-Step Synthesis Under Vilsmeier Conditions

A 2023 study reported the one-step synthesis of 5-nonanone semicarbazone in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy [1]. This protocol offers a substantial efficiency advantage over traditional condensation methods that may require extended reaction times, solvent-free conditions, or acid catalysis with variable yields depending on ketone structure [2]. In contrast, conventional syntheses of semicarbazones from ketones typically proceed under solvent-free conditions or in aqueous ethanol, with yields ranging from 70–95% depending on ketone reactivity and steric hindrance. The documented near-quantitative yield for 5-nonanone semicarbazone under defined Vilsmeier conditions provides a benchmark that distinguishes it from less thoroughly optimized syntheses of comparator semicarbazones.

Synthetic Methodology Yield Optimization Green Chemistry

Analytical Selectivity: X-Ray Powder Diffraction Pattern Differentiation Among n-Alkanone Semicarbazones

X-ray powder diffraction patterns provide unequivocal identification of n-alkanone semicarbazones based on characteristic interplanar spacings (d-spacings), offering superior selectivity compared to melting point determination alone. A foundational study demonstrated that a series of structurally related semicarbazones exhibit distinct X-ray powder patterns that enable unambiguous identification of the parent ketone, even in slightly contaminated mixtures [1]. While the specific d-spacings for 5-nonanone semicarbazone are not tabulated in this reference work, the methodological framework establishes that each n-alkanone semicarbazone in the homologous series—including 5-nonanone—produces a unique diffraction signature. This analytical selectivity is critical for forensic, quality control, and research applications where the identity of the parent ketone must be established beyond any ambiguity.

Analytical Chemistry Derivative Identification Quality Assurance

Validated Application Scenarios for 5-Nonanone Semicarbazone Based on Quantitative Evidence


Analytical Derivatization and Positive Identification of 5-Nonanone in Complex Matrices

In forensic analysis, environmental monitoring, or quality control of chemical products where 5-nonanone must be unequivocally identified and quantified, 5-nonanone semicarbazone serves as the definitive crystalline derivative. Unlike liquid 5-nonanone, the semicarbazone derivative provides a characteristic sharp melting point and, more importantly, a unique X-ray powder diffraction pattern that enables unambiguous identification even in the presence of structurally related contaminants [1]. This methodology, established for n-alkanone semicarbazones, offers superior selectivity compared to melting point alone and is applicable to slightly contaminated mixtures, ensuring analytical confidence that generic substitution cannot provide [1].

Computational Chemistry and Molecular Modeling with Experimentally Validated Parameters

Researchers engaged in density functional theory (DFT) studies, molecular docking simulations, or quantitative structure-property relationship (QSPR) modeling of semicarbazone derivatives require compounds with complete and peer-reviewed computational parameter sets. 5-Nonanone semicarbazone is uniquely positioned for such applications, having been characterized by single-crystal X-ray diffraction and comprehensive DFT calculations at the B3LYP/6-31G(d,p) level [2]. The availability of validated HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, Hirshfeld surface contours, and 2D fingerprint plots enables direct correlation between experimental and theoretical data, a capability that is absent for many under-characterized comparator semicarbazones [2].

Preparative-Scale Synthesis and Purification of 5-Nonanone

For synthetic chemists requiring pure 5-nonanone, the semicarbazone derivative offers a well-established purification pathway. The semicarbazone is readily prepared from crude 5-nonanone in quantitative yield using adapted Vilsmeier conditions, followed by crystallization and subsequent hydrolytic cleavage to regenerate the pure parent ketone [3]. This approach leverages the documented synthetic efficiency and the characteristic crystallinity of 5-nonanone semicarbazone to isolate 5-nonanone from reaction mixtures or impure sources, providing a purification strategy with published, optimized conditions that yield near-quantitative conversion [3].

Spectroscopic Reference Standard Development and Method Validation

Analytical laboratories developing or validating NMR, IR, or Raman spectroscopic methods for ketone identification require well-characterized reference compounds with complete spectral assignments. 5-Nonanone semicarbazone meets this requirement with published ¹H NMR, ¹³C NMR, IR, and Raman spectral data, including detailed peak assignments and comparison with DFT-calculated spectra [2] [3]. This comprehensive spectral documentation enables its use as a calibration standard, method development benchmark, or positive control in spectroscopic assays where the identity of 5-nonanone-derived species must be confirmed.

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